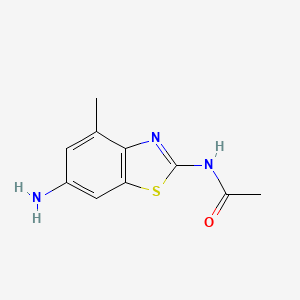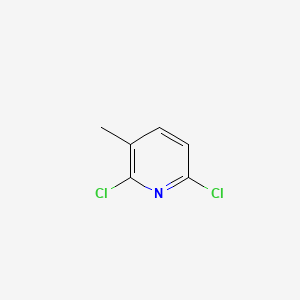![molecular formula C16H11Cl2NO B1299124 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 76590-23-3](/img/structure/B1299124.png)
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline (3C4CN) is an organic compound belonging to the class of anilines. It is a white, water-insoluble solid that has a melting point of approximately 150°C. 3C4CN has been used in a wide variety of scientific research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Antimalarial Drug Development
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: has been studied for its potential in antimalarial drug development. A hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized and showed promising results against Plasmodium falciparum strains in vitro . The compound exhibited inhibitory concentrations-50 (IC50) values that were significantly lower than those of the reference drug artesunate, indicating a higher potency .
Cytotoxicity Assessment
The cytotoxicity of ATSA, which includes the 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline moiety, was assessed using the Vero E6 cell line. The Mosmann’s assay was employed to determine the viability of cells after exposure to the compound, which is crucial for evaluating the safety profile of potential pharmaceuticals .
Acute Oral Toxicity Studies
The safety of ATSA was further evaluated through acute oral toxicity studies following the OECD guideline 423. This involved observing the effects of the compound on mice, with no mortalities reported, suggesting a favorable safety margin for further drug development .
In Vivo Antimalarial Activity
In vivo studies using the Peter’s 4-day suppressive test demonstrated that ATSA effectively reduced parasitemia in mice infected with Plasmodium berghei strains, including those resistant to lumefantrine and piperaquine . This highlights the compound’s potential as a treatment for drug-resistant malaria.
ADMET Profiling
In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for ATSA was performed using online prediction tools. The compound showed high intestinal absorption and medium risk for hERG K+ channel inhibition, which are important parameters for predicting drug behavior in humans .
Synthesis of Hybrid Molecules
The compound serves as a building block for creating hybrid molecules with enhanced therapeutic properties. The covalent linkage of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline with other pharmacophores can lead to novel drugs with improved efficacy and safety profiles .
Analytical Chemistry Applications
While not directly related to 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline , its structural analogs have been used in analytical chemistry. For example, 3-Chloro-4-methoxyaniline, a metabolite of chlorpropham, has been quantified using micellar electrokinetic capillary chromatography with laser-induced fluorescence detection . This suggests potential applications of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline in analytical methods.
Chemical Research and Synthesis
The compound is available for purchase from chemical suppliers, indicating its use in chemical research and synthesis. Researchers can utilize it to explore its reactivity and to synthesize other compounds for various scientific applications .
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . The presence of the aniline group (NH2) and the chloro groups (Cl) could potentially allow it to interact with various biological targets.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Propriétés
IUPAC Name |
3-chloro-4-(4-chloronaphthalen-1-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTZTZSPXTCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353712 |
Source


|
| Record name | 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline | |
CAS RN |
76590-23-3 |
Source


|
| Record name | 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




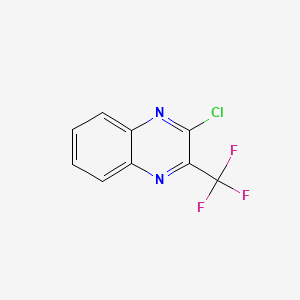

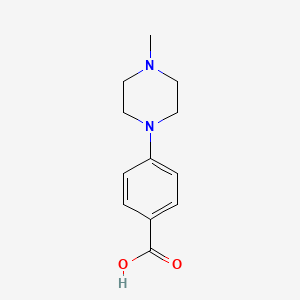
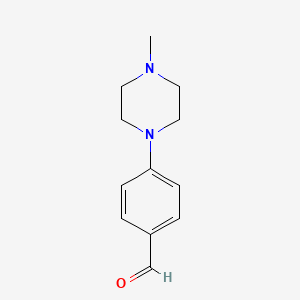

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)
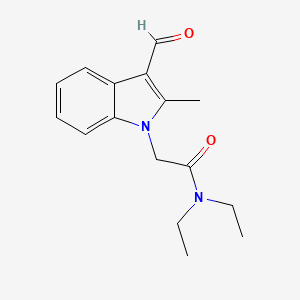
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)
